Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-
Overview
Description
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C15H14O2. It is also known by its IUPAC name, 1-[3-methyl-4-(phenylmethoxy)phenyl]ethanone. This compound is characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3-methyl-4-(phenylmethoxy)benzene and acetyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using a solvent like dichloromethane (CH2Cl2) at low temperatures.
Procedure: The 3-methyl-4-(phenylmethoxy)benzene is dissolved in the solvent, and acetyl chloride is added dropwise. Aluminum chloride is then added to catalyze the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants and catalysts.
Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of products.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The presence of the phenylmethoxy group enhances its reactivity by stabilizing the intermediate species formed during reactions.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-methylphenyl)-: Similar structure but lacks the phenylmethoxy group.
Ethanone, 1-[4-(phenylmethoxy)phenyl]-: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- is unique due to the presence of both the phenylmethoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.
Properties
IUPAC Name |
1-(3-methyl-4-phenylmethoxyphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-10-15(13(2)17)8-9-16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSXIWRUQWZIKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.